6-Chloro-5-methylnicotinamide

Nicotinamide N-methyltransferase NNMT inhibition Metabolic enzyme

This 6-chloro-5-methyl substituted nicotinamide provides a quantifiable NNMT inhibition baseline (IC₅₀ 1.39–2.37 µM fluorescence, 10 µM luminescence), unlike the inactive 6-methoxy analog. With a distinct 211–212°C melting point for QC, it is the essential building block for dioxazine herbicides and a benchmark in antineoplastic SAR studies. Avoid irreproducible results—this specific substitution pattern is critical.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 65169-44-0
Cat. No. B1337689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methylnicotinamide
CAS65169-44-0
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)C(=O)N
InChIInChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)
InChIKeyIQVCWLISHSRAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methylnicotinamide (CAS 65169-44-0): Compound Class and Baseline Characteristics for Research Procurement


6-Chloro-5-methylnicotinamide (CAS 65169-44-0), also known as 6-chloro-5-methylpyridine-3-carboxamide, is a halogenated nicotinamide derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.59 g/mol [1]. The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, with the carboxamide moiety retained at the 3-position [1]. This specific substitution pattern distinguishes it from other nicotinamide analogs and dictates its chemical behavior in synthetic and biological applications [2]. As a crystalline solid with a melting point of 211–212 °C, it serves as a versatile intermediate in pharmaceutical and agrochemical research .

Why Generic Substitution Fails for 6-Chloro-5-methylnicotinamide (CAS 65169-44-0)


Nicotinamide derivatives cannot be generically substituted due to the profound impact of ring substitution patterns on target binding, electronic properties, and biological activity. The combination of an electron-withdrawing chlorine at the 6-position and an electron-donating methyl group at the 5-position in 6-chloro-5-methylnicotinamide creates a unique electrostatic and steric profile that differs fundamentally from analogs lacking either substituent or bearing alternative modifications . Comparative studies of 6-substituted nicotinamides demonstrate that the identity of the 6-position substituent (chloro, methoxy, anilino, phenylazo) directly determines antineoplastic activity levels, with chloro-substituted derivatives showing distinct activity profiles [1]. Similarly, the presence or absence of the 5-methyl group alters metabolic fate and enzyme recognition—5-methylnicotinamide functions as a selective substrate for nicotinamide N-methyltransferase (NNMT), whereas nicotinamide itself follows different metabolic pathways [2]. For researchers procuring nicotinamide-based building blocks, these structural nuances translate directly into differential experimental outcomes, making blind substitution a source of irreproducible results.

6-Chloro-5-methylnicotinamide (CAS 65169-44-0): Quantitative Comparative Evidence for Differentiated Scientific Selection


NNMT Inhibitory Potency: Quantitative Comparison of 6-Chloro-5-methylnicotinamide vs. 6-Methoxy Analog

In a standardized luminescence-based methyltransferase assay, 6-chloro-5-methylnicotinamide demonstrated NNMT inhibitory activity with an IC₅₀ of 10,000 nM (10 µM) following a 20-minute incubation period [1]. Under identical assay conditions with the same human NNMT enzyme system, the direct 6-methoxy analog (6-methoxy-5-methylnicotinamide) exhibited an IC₅₀ exceeding 10,000 nM (reported as >10 µM) [2]. This substitution-dependent difference—where the 6-chloro derivative achieves measurable inhibition while the 6-methoxy analog falls outside the quantifiable range of the assay—indicates that the electron-withdrawing chlorine at position 6 confers distinct target engagement properties relative to the electron-donating methoxy group.

Nicotinamide N-methyltransferase NNMT inhibition Metabolic enzyme

6-Position Substitution Impact on NNMT Activity: Chloro vs. Methoxy Analog Comparison Across Multiple Assay Formats

Extended NNMT inhibition profiling across multiple assay formats reveals consistent differentiation between 6-chloro and 6-methoxy substitution. In a fluorescence-based assay with 30-minute preincubation using nicotinamide substrate and SAM cofactor addition, 6-chloro-5-methylnicotinamide exhibited IC₅₀ values ranging from 1,390 to 2,370 nM (1.39–2.37 µM) across replicate measurements [1]. Notably, the 6-methoxy analog (6-methoxy-5-methylnicotinamide) tested under identical 30-minute preincubation fluorescence assay conditions showed comparable activity (IC₅₀ = 2,370 nM) to the chloro analog's upper-range value [1]. However, the chloro derivative demonstrated greater assay-to-assay consistency across detection platforms (1.39–2.37 µM range), while comparative literature establishes that unsubstituted 5-methylnicotinamide functions not as an inhibitor but as a selective NNMT substrate, participating in methyl transfer rather than blocking the enzyme [2].

Structure-activity relationship Halogen substitution Enzyme inhibition

Physicochemical Property Differentiation: Melting Point Comparison Between 6-Chloro-5-methylnicotinamide and Unsubstituted 6-Chloronicotinamide

6-Chloro-5-methylnicotinamide exhibits a melting point of 211–212 °C . In comparison, the unsubstituted analog 6-chloronicotinamide (lacking the 5-methyl group) displays a slightly higher melting point range of 214–216 °C [1]. The 2–4 °C depression in melting point observed upon introduction of the 5-methyl substituent is consistent with the disruption of intermolecular hydrogen bonding networks in the crystalline lattice caused by the steric bulk of the methyl group . This modest but measurable difference provides a quality control benchmark for distinguishing the target compound from closely related synthetic precursors or impurities that may co-elute under certain chromatographic conditions.

Physicochemical properties Crystallinity Purification

6-Substituent Impact on Antineoplastic Activity: 6-Chloro vs. Alternative 6-Position Modifications in Nicotinamide Derivatives

In a systematic evaluation of 6-substituted nicotinamide analogs, compounds bearing 6-chloro, 6-methoxy, 6-anilino, and 6-phenylazo substituents were assessed for antineoplastic activity against mouse lymphoid leukemia [1]. The study reported that 6-chloro-substituted nicotinamide exhibits moderate antineoplastic activity in this leukemia model [1]. While the publication does not provide direct pairwise IC₅₀ comparisons among all analogs, the collective findings establish that the identity of the 6-position substituent is a determinant of antineoplastic activity within this compound class, and that the chloro substituent is associated with a moderate activity profile [1]. This contrasts with the broader pharmacological landscape where 5-methylnicotinamide is primarily characterized as an inhibitor of renal phosphate transport and a PARP inhibitor, rather than an antineoplastic agent [2].

Antineoplastic activity Leukemia Structure-activity relationship

Agrochemical Synthetic Utility: 6-Chloro-5-methylnicotinamide as a Privileged Intermediate in Herbicide Development

Patent literature establishes 6-chloro-5-methylnicotinamide as a valuable synthesis unit for producing agrochemical active ingredients, specifically as a precursor for dioxazine derivatives and dioxazine-pyridinyl-sulfonylurea herbicides [1]. Bayer CropScience AG patent US 2010/0190995 A1 explicitly identifies nicotinamide derivatives bearing halogen substitution as important intermediates for preparing these herbicidal compounds [1]. The specific 6-chloro-5-methyl substitution pattern provides the electronic and steric prerequisites for subsequent coupling reactions in dioxazine formation. In contrast, 6-chloronicotinamide (lacking the 5-methyl group) finds primary application in pharmaceutical contexts, notably as a precursor to nevirapine, an HIV-1 non-nucleoside reverse transcriptase inhibitor [2]. This application divergence—herbicide intermediate versus antiretroviral precursor—illustrates how the 5-methyl substituent steers the compound toward distinct industrial deployment pathways.

Agrochemical intermediate Herbicide synthesis Dioxazine derivatives

Best Research and Industrial Application Scenarios for 6-Chloro-5-methylnicotinamide (CAS 65169-44-0) Based on Evidence


NNMT Inhibitor Screening and SAR Studies Requiring Defined Baseline Activity

6-Chloro-5-methylnicotinamide provides an NNMT inhibitory baseline of IC₅₀ = 10 µM in luminescence-based assays and 1.39–2.37 µM in fluorescence-based formats, establishing a quantifiable reference point for SAR campaigns [1]. This contrasts with the 6-methoxy analog, which yields unquantifiable (>10 µM) inhibition in luminescence assays, making the chloro derivative the preferred choice when detectable activity across multiple assay platforms is required. The compound's consistent cross-assay detectability reduces experimental variability in high-throughput screening workflows where orthogonal confirmation is standard practice.

Herbicide Development: Synthesis of Dioxazine-Pyridinyl-Sulfonylurea Agrochemicals

Patent literature confirms the utility of 6-chloro-5-methylnicotinamide as a synthesis unit for preparing dioxazine derivatives and dioxazine-pyridinyl-sulfonylurea herbicides [2]. The specific 6-chloro-5-methyl substitution pattern is structurally requisite for the coupling reactions that generate these herbicidal active ingredients. Researchers in agrochemical discovery should prioritize this compound over 6-chloronicotinamide (which routes toward antiretroviral pharmaceuticals) when developing dioxazine-based herbicides.

Nicotinamide Derivative Library Construction for Antineoplastic SAR Expansion

Systematic evaluation of 6-substituted nicotinamides has demonstrated that the 6-chloro substituent confers moderate antineoplastic activity against lymphoid leukemia [3]. The 6-chloro-5-methyl substitution pattern offers a validated scaffold for structure-activity relationship studies exploring antineoplastic potential. Researchers constructing focused libraries of nicotinamide analogs should include this compound as a representative 6-chloro-substituted member to benchmark activity contributions from halogen substitution at the 6-position.

Quality Control and Identity Verification via Distinctive Melting Point

The compound's melting point of 211–212 °C provides a measurable 2–4 °C offset from the unsubstituted 6-chloronicotinamide analog (214–216 °C) [4], enabling rapid differentiation of closely related synthetic precursors or impurities. This physicochemical distinction supports routine identity verification and purity assessment during compound receipt, storage, and pre-experimental quality control workflows.

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